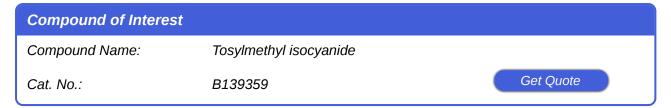


Tosylmethyl Isocyanide (TosMIC): A Versatile Connective C1 Synthon in Organic Synthesis

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tosylmethyl isocyanide (TosMIC) is a versatile and commercially available reagent that serves as a cornerstone in modern organic synthesis.[1] Its unique trifunctional nature, possessing an isocyanide group, an acidic α-carbon, and a tosyl leaving group, allows it to act as a potent C1 synthon for the construction of a diverse array of valuable organic molecules.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of TosMIC in the synthesis of key structural motifs relevant to pharmaceutical and materials science research.

Synthesis of Nitriles via the Van Leusen Reaction

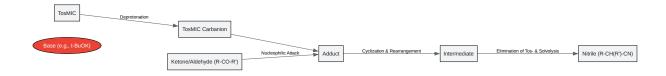
The Van Leusen reaction is a powerful method for the conversion of ketones and aldehydes into nitriles with the incorporation of one additional carbon atom.[3][4] This transformation proceeds via a reductive cyanation pathway and is applicable to a wide range of carbonyl compounds.

Reaction Mechanism

The reaction is initiated by the deprotonation of the acidic α -carbon of TosMIC by a strong base, forming a nucleophilic carbanion. This is followed by the attack of the carbanion on the carbonyl carbon of the ketone or aldehyde. A subsequent intramolecular cyclization, rearrangement, and elimination of the tosyl group ultimately furnishes the nitrile product.[4] For

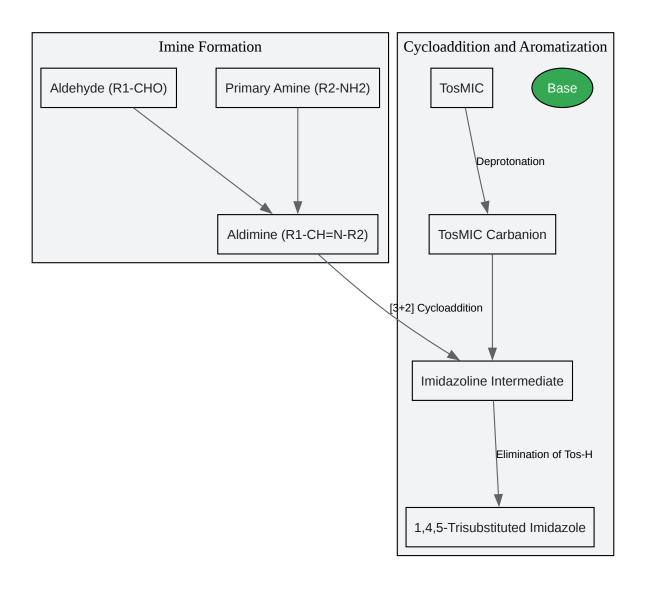


ketones, the reaction proceeds through an N-formylated alkeneimine intermediate which is then solvolyzed to the nitrile.[4]



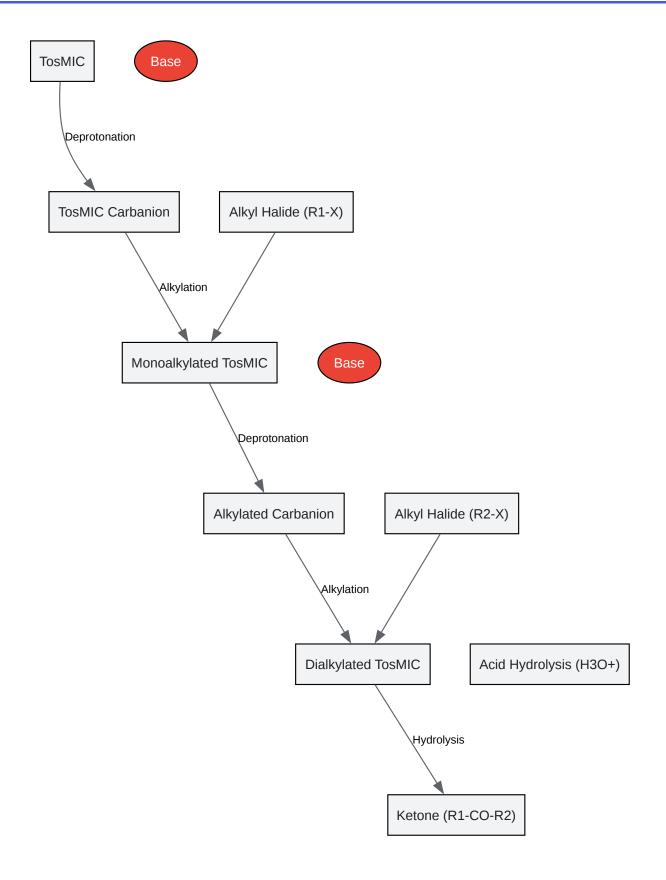












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